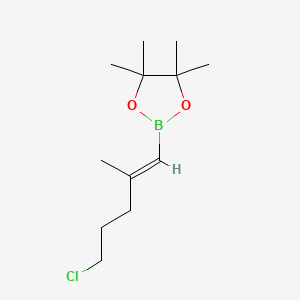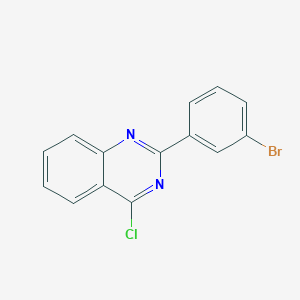
4-Chloro-6-methoxy-N-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methoxy-N-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-N-methylpyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methoxypyrimidine with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
4-Chloro-6-methoxy-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
科学研究应用
4-Chloro-6-methoxy-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It serves as an intermediate in the production of herbicides and pesticides.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-6-methoxy-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-methyl-2-phenylpyrimidine
- 4-Chloro-6-(methylamino)pyrimidine
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-
Uniqueness
4-Chloro-6-methoxy-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
分子式 |
C6H8ClN3O |
|---|---|
分子量 |
173.60 g/mol |
IUPAC 名称 |
4-chloro-6-methoxy-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-8-6-9-4(7)3-5(10-6)11-2/h3H,1-2H3,(H,8,9,10) |
InChI 键 |
XYALAVGRSPIOKX-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=CC(=N1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


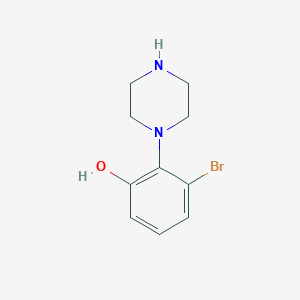
![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)

![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)
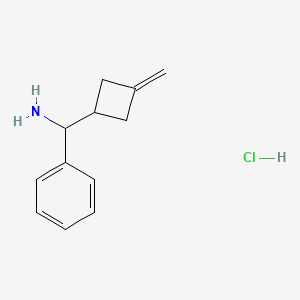
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)
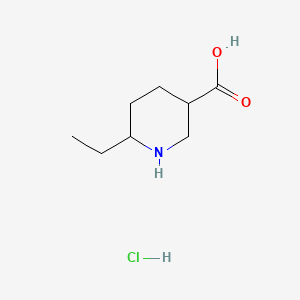

![1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13477022.png)
![2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid](/img/structure/B13477031.png)
